

How to prepare maltose monohydrate solutions for cryopreservation.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Maltose monohydrate

Cat. No.: B7812399

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Application Notes: Maltose Monohydrate in Cryopreservation

Introduction

Cryopreservation is a critical process for the long-term storage of cells, tissues, and other biological materials, enabling advancements in biomedical research, clinical medicine, and biotechnology. The primary challenge in cryopreservation is mitigating cellular damage caused by ice crystal formation and osmotic stress during the freezing and thawing processes. Cryoprotective agents (CPAs) are essential for minimizing this damage. While dimethyl sulfoxide (DMSO) and glycerol are common permeating CPAs, non-permeating CPAs like disaccharides play a crucial role in protecting the external cell membrane and stabilizing proteins. **Maltose monohydrate**, a disaccharide composed of two α -glucose units, has demonstrated significant cryoprotective effects, making it a valuable component in cryopreservation media.

Mechanism of Action

Maltose monohydrate is a non-permeating cryoprotectant that primarily offers protection extracellularly. Its protective mechanisms include:

- **Vitrification:** At high concentrations, sugars like maltose can form a glassy, amorphous state (vitrification) upon cooling. This process avoids the formation of damaging crystalline ice,

thus preserving the structural integrity of cells and their components.

- **Water Replacement Hypothesis:** During dehydration that accompanies freezing, maltose molecules can replace water molecules that hydrate proteins and lipid membranes. This interaction helps to maintain the native conformation of proteins and the structure of the cell membrane.[\[1\]](#)
- **Membrane and Protein Stabilization:** Maltose has been shown to stabilize proteins, membranes, and the photosynthetic electron transport chain.[\[2\]](#)[\[3\]](#) By interacting with the polar head groups of phospholipids in the cell membrane, it helps prevent fusion and phase transitions at low temperatures. This stabilization is crucial for preventing protein aggregation and denaturation.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Applications

Maltose monohydrate is utilized as a cryoprotectant for a variety of biological materials, including:

- Mammalian cells and cell lines
- Proteins and enzymes[\[6\]](#)[\[7\]](#)
- Red blood cells and other blood components[\[3\]](#)
- Probiotic bacteria[\[8\]](#)
- Myofibrillar proteins in meat products[\[4\]](#)[\[5\]](#)

It is often used in combination with other CPAs, such as DMSO, to provide comprehensive intra- and extracellular protection.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the use of maltose as a cryoprotectant.

Table 1: Maltose Concentration and Effects on Myofibrillar Proteins

Biological Material	Maltose Concentration (% w/w or w/v)	Key Findings	Reference
Washed Chicken Meat	2%, 4%, 6%, 8%, 10%	Smaller decrease in protein solubility during frozen storage compared to control. Higher denaturation enthalpies, indicating greater cryoprotective effect with increasing maltose concentration.	[4]
Washed Beef Meat	2%, 4%, 6%, 8%, 10%	Smaller loss of protein solubility during frozen storage. Shift in peak thermal transition temperature of myosin and actin to higher temperatures.	[5]
Bovine & Porcine Hemoglobin	30% (w/v)	Confirmed stabilizing effect and absence of significant hemoglobin denaturation after two-year storage in freeze-dried form.	[7]
Protein GB1	20 g/L	Increased the average protein protection value by $30 \pm 4\%$ during drying.	[1]

Table 2: Properties of **Maltose Monohydrate** Solutions

Property	Value	Conditions	Reference
Solubility in Water	100 mg/mL	Requires ultrasonic and warming	[9]
50 mg/mL	-		
pH	5.0 - 7.0	180 g/L solution at 25 °C	[10]
Stock Solution Storage	-20°C for 1 month	Protect from light	[2]
-80°C for 6 months	Protect from light	[2]	

Experimental Protocols

Protocol 1: Preparation of Sterile **Maltose Monohydrate** Stock Solution (1 M)

This protocol describes the preparation of a 1 Molar (M) stock solution of **maltose monohydrate**, which is equivalent to 360.31 g/L.

Materials:

- D-(+)-**Maltose Monohydrate** (CAS: 6363-53-7), cell culture grade
- Nuclease-free water or Water for Injection (WFI)
- Sterile 0.22 µm syringe filter
- Sterile flasks or bottles
- Sterile graduated cylinders or volumetric flasks
- Stir plate and magnetic stir bar
- Analytical balance

Procedure:

- Weighing: In a sterile biosafety cabinet, weigh out 36.03 g of D-(+)-**Maltose Monohydrate** powder for every 100 mL of final solution desired.
- Dissolving: a. Add approximately 80% of the final volume of nuclease-free water to a sterile flask containing a magnetic stir bar. b. Place the flask on a stir plate and slowly add the weighed **maltose monohydrate** powder while stirring. c. If needed, gently warm the solution (not exceeding 37-40°C) to aid dissolution.[\[9\]](#)
- Volume Adjustment: Once the powder is completely dissolved, transfer the solution to a sterile graduated cylinder or volumetric flask and add nuclease-free water to reach the final desired volume (e.g., 100 mL).
- Sterilization: a. Draw the maltose solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new, sterile container. This is a critical step as autoclaving sugar solutions can lead to caramelization and degradation.[\[2\]](#)[\[11\]](#)[\[12\]](#)
- Storage: a. Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[\[2\]](#) b. Label aliquots clearly with the name of the solution (1 M **Maltose Monohydrate**), preparation date, and your initials. c. Store the aliquots at -20°C for up to one month or at -80°C for long-term storage up to six months.[\[2\]](#)

Protocol 2: Preparation of a Complete Cryopreservation Medium with Maltose

This protocol describes the formulation of a complete cryopreservation medium for mammalian cells, incorporating maltose as a cryoprotectant. A typical final concentration for maltose is between 0.1 M and 0.2 M.

Materials:

- Sterile 1 M **Maltose Monohydrate** stock solution (from Protocol 1)
- Basal medium (e.g., DMEM, MEM) appropriate for the cell line
- Fetal Bovine Serum (FBS), heat-inactivated
- Dimethyl sulfoxide (DMSO), cell culture grade

- Sterile serological pipettes and conical tubes

Procedure:

This procedure yields 50 mL of cryopreservation medium with 10% DMSO, 20% FBS, and 0.1 M Maltose. Adjust volumes as needed for different formulations.

- Preparation: Perform all steps in a sterile biosafety cabinet. Use cold reagents where appropriate, as cryopreservation media are typically prepared and used cold (2-8°C).[13][14]
- Combine Components: In a sterile 50 mL conical tube, combine the following in order: a. 30 mL of the appropriate basal medium. b. 10 mL of heat-inactivated FBS. c. 5 mL of the sterile 1 M **Maltose Monohydrate** stock solution.
- Add DMSO: a. Slowly add 5 mL of DMSO to the mixture, drop by drop, while gently swirling the tube. Caution: DMSO can be toxic to cells at room temperature; work quickly and keep the medium cold.[15] b. Mix the final solution gently but thoroughly by inverting the tube several times. Avoid vigorous vortexing.
- Final Use and Storage: a. The complete cryopreservation medium should be used immediately. b. If not for immediate use, it can be stored at 2-8°C for a short period (up to one week), but fresh preparation is highly recommended for optimal cell viability.

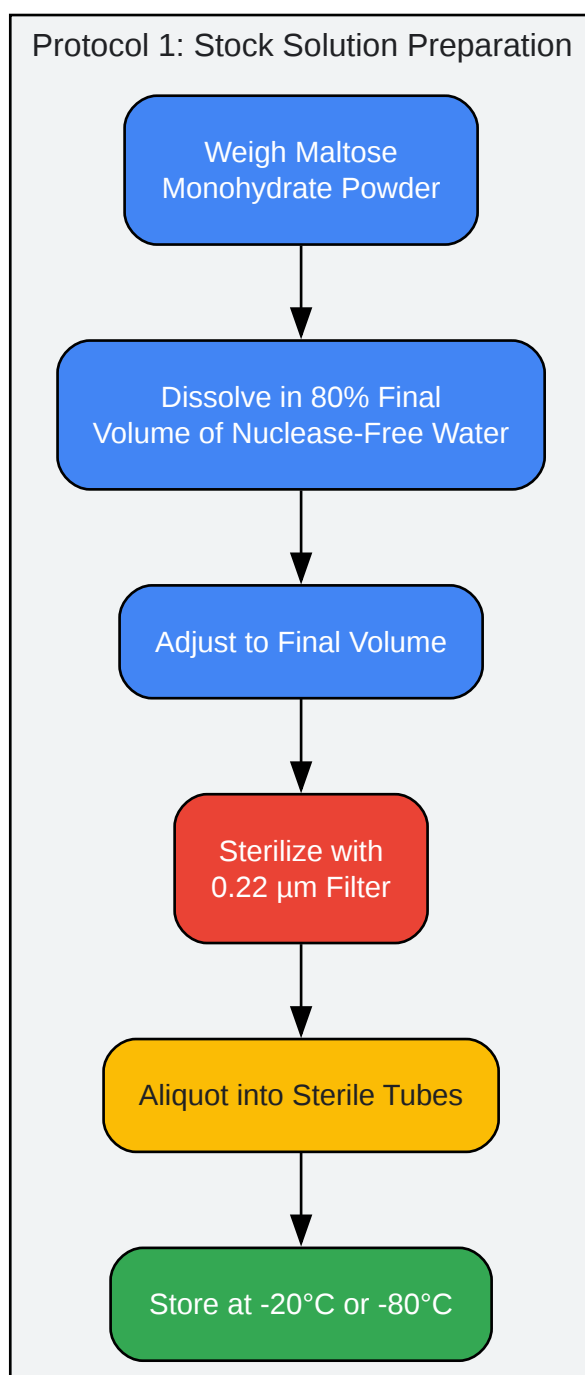
Protocol 3: General Cell Freezing Procedure Using Maltose-Containing Medium

Procedure:

- Cell Preparation: Grow cells to a healthy, log-phase state with >90% viability.[13][16] For adherent cells, detach them gently using trypsin or another dissociation reagent.
- Cell Pellet Collection: Centrifuge the cell suspension at 100-300 x g for 5 minutes to obtain a cell pellet.[13][14]
- Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in the freshly prepared, cold (2-8°C) complete cryopreservation medium containing maltose. The typical cell density for freezing is $1-2 \times 10^6$ cells/mL.[14][15]

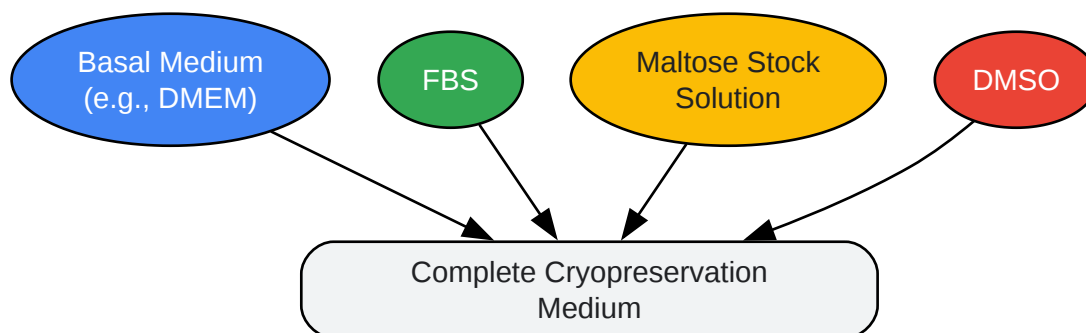
- Aliquoting: Dispense 1 mL aliquots of the cell suspension into sterile, labeled cryogenic vials.
- Controlled Cooling: a. Place the cryovials into a controlled-rate freezing container (e.g., Mr. Frosty). This ensures a slow cooling rate of approximately -1°C per minute.[\[15\]](#)[\[17\]](#) b. Place the container in a -80°C freezer and leave it overnight.
- Long-Term Storage: The next day, transfer the vials from the -80°C freezer to the vapor phase of a liquid nitrogen tank for long-term storage (below -135°C).[\[13\]](#)[\[17\]](#)

Visualizations



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Caption: Workflow for preparing sterile **maltose monohydrate** stock solution.



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Caption: Composition of a complete cryopreservation medium with maltose.

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- To cite this document: BenchChem. [How to prepare maltose monohydrate solutions for cryopreservation.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7812399#how-to-prepare-maltose-monohydrate-solutions-for-cryopreservation]

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